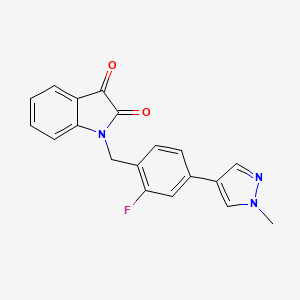

VU0366369

Descripción

Propiedades

Fórmula molecular |

C19H14FN3O2 |

|---|---|

Peso molecular |

335.3 g/mol |

Nombre IUPAC |

1-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione |

InChI |

InChI=1S/C19H14FN3O2/c1-22-10-14(9-21-22)12-6-7-13(16(20)8-12)11-23-17-5-3-2-4-15(17)18(24)19(23)25/h2-10H,11H2,1H3 |

Clave InChI |

JCOKRGWZMBZKFO-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |

SMILES canónico |

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3C4=CC=CC=C4C(=O)C3=O)F |

Sinónimos |

1-[[2-Fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]indole-2,3-dione; ML-137; VU0366369 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VU0467319, a Positive Allosteric Modulator of the M1 Muscarinic Acetylcholine Receptor

Disclaimer: This technical guide focuses on the compound VU0467319. The initial topic requested was "VU0366369," for which no publicly available information could be found. It is highly probable that "this compound" was a typographical error, and the intended compound was the well-documented M1 positive allosteric modulator, VU0467319, developed at Vanderbilt University.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of VU0467319, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

VU0467319 (also known as VU319) is a selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2][3][4][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), VU0467319 binds to a distinct, allosteric site on the M1 receptor.[1] This binding event does not activate the receptor on its own but rather enhances the receptor's response to acetylcholine.[1]

The primary mechanism of action of VU0467319 involves potentiating the M1 receptor's signaling cascade in the presence of ACh.[1] This is achieved, at least in part, by increasing the affinity of acetylcholine for the M1 receptor.[1] Specifically, VU0467319 induces a conformational change in the receptor that makes it more receptive to binding ACh, thereby amplifying the physiological signaling response.[1] One of the key characteristics of VU0467319 is its minimal direct agonist activity at the M1 receptor, meaning it does not significantly activate the receptor in the absence of acetylcholine.[1][2][3][4] This property is crucial as it is believed to reduce the risk of overstimulating the receptor and causing adverse cholinergic side effects.[2]

Quantitative Pharmacological Data

The pharmacological properties of VU0467319 have been characterized in various in vitro assays. The following table summarizes the key quantitative data.

| Parameter | Species | Value | Assay Type | Reference |

| M1 PAM Potency (EC50) | Human | 492 ± 2.9 nM | Calcium Mobilization | [1][3][4][5] |

| Rat | 398 nM | Calcium Mobilization | [1] | |

| M1 PAM Efficacy (% ACh Max) | Human | 71.3 ± 9.9% | Calcium Mobilization | [1][3][4] |

| Rat | 81% | Calcium Mobilization | [1] | |

| M1 Agonism (EC50) | Human | > 30 µM | Calcium Mobilization | [1][3][4][5] |

| Selectivity (M2-M5) | Human & Rat | EC50 > 30 µM | Calcium Mobilization | [5] |

| ACh Affinity Cooperativity (α) | Rat | 59 | Radioligand Binding | [1] |

| β-arrestin2 Recruitment (EC50) | Human | 890 nM | Functional Assay | [1] |

| CNS Penetration (Kp,uu) | Mouse | 1.3 | In vivo Pharmacokinetics | [1][2] |

| Rat | 0.91 | In vivo Pharmacokinetics | [1][2] |

Signaling Pathway of M1 Receptor Modulation by VU0467319

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various neuronal functions, including learning and memory.

VU0467319, by binding to an allosteric site, enhances the efficiency of this coupling and downstream signaling in the presence of acetylcholine.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of VU0467319.

Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of VU0467319 as a positive allosteric modulator of the M1 receptor.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by VU0467319 in cells expressing the M1 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor.

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine chloride.

-

VU0467319.

-

A fluorescence plate reader capable of kinetic reading (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the M1-expressing CHO cells into 384-well black-walled, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye loading.

-

Compound Preparation: Prepare serial dilutions of VU0467319 in assay buffer. Also, prepare a range of acetylcholine concentrations.

-

Assay Protocol:

-

Wash the cells with assay buffer to remove excess dye.

-

Add the various concentrations of VU0467319 to the wells and incubate for a short period (e.g., 2-5 minutes).

-

Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

-

Add a sub-maximal (EC20) concentration of acetylcholine to the wells and continue to record the fluorescence signal over time. The EC20 concentration of ACh is the concentration that produces 20% of the maximal response and is used to create a window to observe potentiation.

-

To determine agonist activity, add VU0467319 in the absence of acetylcholine.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Calculate the concentration-response curves for VU0467319 in the presence of the EC20 concentration of acetylcholine.

-

Determine the EC50 (the concentration of VU0467319 that produces 50% of its maximal potentiation) and the Emax (the maximal potentiation as a percentage of the maximal acetylcholine response).

-

Radioligand Binding Assay

This assay is used to determine if VU0467319 binds to the orthosteric site and to measure its effect on the binding affinity of acetylcholine.

Objective: To assess the binding of VU0467319 to the M1 receptor and its allosteric modulation of the orthosteric ligand binding.

Materials:

-

Cell membranes prepared from CHO cells expressing the M1 receptor.

-

Radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS).

-

Unlabeled acetylcholine.

-

VU0467319.

-

Binding buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Competition Binding Assay:

-

Incubate the M1 receptor-containing membranes with a fixed concentration of [3H]NMS and increasing concentrations of VU0467319.

-

If VU0467319 binds to the orthosteric site, it will compete with [3H]NMS for binding, leading to a decrease in radioactivity.

-

-

Allosteric Modulation of Agonist Binding:

-

Incubate the M1 membranes with [3H]NMS, increasing concentrations of acetylcholine, and in the absence or presence of a fixed concentration of VU0467319.

-

The binding of acetylcholine will compete with [3H]NMS.

-

If VU0467319 is a positive allosteric modulator of agonist affinity, the acetylcholine competition curve will shift to the left in the presence of VU0467319, indicating that a lower concentration of acetylcholine is needed to displace the radioligand.

-

-

Assay Termination:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

For competition binding, calculate the Ki value for VU0467319 if it displaces the radioligand.

-

For the allosteric modulation experiment, calculate the fold shift in the IC50 of acetylcholine in the presence of VU0467319. This is used to determine the cooperativity factor (α).[1]

-

Conclusion

VU0467319 is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor with minimal intrinsic agonist activity. Its mechanism of action involves binding to an allosteric site on the M1 receptor, which enhances the binding affinity of acetylcholine and potentiates the receptor's downstream signaling. This profile has made it a promising candidate for therapeutic intervention in cognitive disorders, with the potential for an improved side effect profile compared to orthosteric M1 agonists. The experimental protocols described herein provide a framework for the continued investigation and characterization of VU0467319 and other M1 PAMs.

References

- 1. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: The Molecular Target of VU0366369

For Researchers, Scientists, and Drug Development Professionals

Core Target: M5 Muscarinic Acetylcholine Receptor

VU0366369 is a potent and selective positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor (M5 mAChR). As a PAM, this compound does not activate the M5 receptor on its own. Instead, it binds to a distinct allosteric site on the receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine (ACh). This modulation leads to a potentiation of the downstream signaling cascade initiated by M5 receptor activation.

The M5 receptor is a G protein-coupled receptor (GPCR) that, along with the M1 and M3 subtypes, preferentially couples to the Gq/11 family of G proteins. Activation of this pathway initiates a signaling cascade that is crucial in various physiological processes.

Quantitative Pharmacological Profile

The pharmacological activity of this compound and its analogs has been characterized through various in vitro assays. The data presented below is a compilation from studies on this compound and closely related M5 PAMs, such as ML326, which was developed through optimization of the same chemical series. This data highlights the potency and selectivity of this chemical class for the M5 receptor.

| Compound | Target | Assay Type | Agonist | EC50 | Selectivity vs. M1-M4 | Reference |

| ML326 | Human M5 | Calcium Mobilization | Acetylcholine | 550 nM | >30 µM (inactive) | [1] |

| ML326 | Rat M5 | Calcium Mobilization | Acetylcholine | 500 nM | >30 µM (inactive) | [2] |

| ML380 | Human M5 | Calcium Mobilization | Acetylcholine | 190 nM | >10 µM (inactive) | [3] |

| ML380 | Rat M5 | Calcium Mobilization | Acetylcholine | 610 nM | >10 µM (inactive) | [3] |

| VU0119498 | Human M5 | Calcium Mobilization | Acetylcholine | 4.1 µM | M1 EC50 = 6.1 µM, M3 EC50 = 6.4 µM | [4] |

Experimental Protocols

Calcium Mobilization Assay

This functional assay is the primary method for quantifying the activity of M5 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the M5 muscarinic receptor.

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (CHO-hM5). For selectivity profiling, CHO cell lines expressing human M1, M2, M3, and M4 receptors are used. M2 and M4 expressing cells are often co-transfected with a chimeric G-protein (Gαqi5) to direct the signaling through the calcium pathway.

Materials:

-

CHO-hM5 cells (and other mAChR subtype-expressing cells)

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)

-

Black-walled, clear-bottom 96- or 384-well microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, or a commercial kit like the FLIPR Calcium Assay Kit)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

-

Probenecid (anion-exchange inhibitor to prevent dye leakage)

-

This compound (and other test compounds)

-

Acetylcholine (ACh)

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

The day before the assay, seed the CHO-hM5 cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions, typically containing the calcium-sensitive dye and probenecid in the assay buffer.

-

Remove the culture medium from the cells and wash once with assay buffer.

-

Add the dye loading solution to each well and incubate in the dark at 37°C for 1 hour.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare an ACh solution at a concentration that will elicit a submaximal response (EC20) in the absence of a PAM.

-

-

Fluorescence Measurement:

-

After dye loading, wash the cells with assay buffer to remove excess dye.

-

Place the microplate into the fluorescence plate reader.

-

The instrument is programmed to first add the test compound (this compound) and incubate for a short period (e.g., 1.5 minutes).[4]

-

Then, the instrument adds the EC20 concentration of ACh and immediately begins recording the fluorescence intensity over time (e.g., for 50 seconds).[4]

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

The response in the presence of the PAM is normalized to the maximal response of ACh alone.

-

The EC50 value for the PAM is determined by plotting the potentiation of the ACh response against the concentration of the PAM and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay ([3H]-N-methylscopolamine)

This assay is used to confirm that this compound acts at an allosteric site and not the orthosteric acetylcholine binding site.

Objective: To determine if this compound competes with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor.

Materials:

-

Membrane preparations from CHO-hM5 cells

-

[3H]-N-methylscopolamine ([3H]-NMS)

-

This compound

-

Atropine (a known orthosteric antagonist for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Incubation:

-

In a series of tubes, incubate the CHO-hM5 cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of this compound.

-

Include control tubes with [3H]-NMS only (total binding) and [3H]-NMS plus a high concentration of atropine (non-specific binding).

-

-

Separation:

-

After incubation to equilibrium, rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

If this compound is an allosteric modulator, it will not displace [3H]-NMS from the orthosteric site. Therefore, no concentration-dependent decrease in specific [3H]-NMS binding will be observed.

-

Signaling Pathways and Experimental Workflows

M5 Muscarinic Receptor Signaling Pathway

Activation of the M5 receptor by acetylcholine, potentiated by this compound, initiates the Gq signaling cascade.[5][6][7]

References

- 1. Development and characterization of a highly selective M5 PAM probe molecule with improved potency - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of ML326: The first sub-micromolar, selective M5 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a highly potent, novel M5 positive allosteric modulator (PAM) demonstrating CNS exposure: 1-((1H-indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the first mAChR 5 (M5) selective ligand, an M5 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0366369 (ML137): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0366369, also known as ML137, is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine. This mechanism of action offers a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia, by potentiating cholinergic signaling in the central nervous system with greater subtype selectivity than traditional orthosteric agonists. This technical guide provides a comprehensive overview of the signaling pathway, quantitative data, and experimental methodologies related to this compound.

Core Signaling Pathway of this compound

This compound exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M1 receptor is primarily coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G-protein complex. The binding of this compound increases the affinity and/or efficacy of acetylcholine at the orthosteric binding site, leading to a more robust activation of the receptor.

Upon activation by acetylcholine in the presence of this compound, the M1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the dissociation of the Gαq-GTP subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates its primary effector enzyme, Phospholipase C (PLC).

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signaling event that can be measured to quantify the activity of M1 receptor modulators. DAG, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Signaling Pathway Diagram

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| M1 PAM EC50 | 830 nM | CHO cells expressing M1 | Calcium Mobilization (FLIPR) | [1][2] |

| Selectivity | >30 µM (inactive) | CHO cells expressing M2, M3, M4, M5 | Calcium Mobilization (FLIPR) | [1] |

| Fold-Selectivity (M1 vs M2-M5) | >36-fold | CHO cells | Calcium Mobilization (FLIPR) | [1] |

| Mode of Action | Positive Allosteric Modulator | N/A | Functional Assays | [1][2] |

| Agonist Activity | Minimal to no agonist activity | CHO cells expressing M1 | Calcium Mobilization (FLIPR) | [1] |

Experimental Protocols

In Vitro Calcium Mobilization Assay for M1 PAM Activity

This protocol is a standard method to assess the positive allosteric modulation of the M1 receptor by compounds like this compound. The assay measures the increase in intracellular calcium concentration upon receptor activation using a fluorescent calcium indicator in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor.

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] with 20 mM HEPES).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

Acetylcholine (ACh).

-

This compound (or other test compounds).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating:

-

Culture CHO-M1 cells to ~80-90% confluency.

-

Harvest cells and seed them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add 25 µL of the dye loading solution to each well.

-

Incubate the plates for 1 hour at 37°C.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and a fixed, sub-maximal (EC20) concentration of acetylcholine in assay buffer.

-

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

It will then add the this compound solution to the cell plate and incubate for a short period (e.g., 2-15 minutes).

-

Finally, the instrument will add the EC20 acetylcholine solution and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis:

-

The increase in fluorescence intensity reflects the increase in intracellular calcium.

-

Calculate the response as the peak fluorescence minus the baseline fluorescence.

-

Plot the response against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.

-

Experimental Workflow Diagram

Conclusion

This compound (ML137) is a valuable research tool for studying the role of the M1 muscarinic acetylcholine receptor in various physiological and pathological processes. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for cognitive disorders. The signaling pathway and experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacology and therapeutic potential of this compound and other M1 PAMs.

References

The Biological Activity of VU0366369: An In-Depth Technical Guide

Notice: Information regarding the biological activity, mechanism of action, and experimental protocols for the compound designated VU0366369 is not available in the public domain. Extensive searches of scientific literature databases and public repositories have yielded no specific data related to this molecule.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will outline the general methodologies and data presentation formats that are critical for characterizing the biological activity of a novel chemical entity. When information for this compound becomes publicly available, this framework can be used to structure and understand its pharmacological profile.

General Approach to Characterizing Biological Activity

The biological characterization of a novel compound like this compound typically follows a structured progression from initial screening to in-depth mechanistic studies. The primary goal is to identify the molecular target, quantify the compound's potency and efficacy, and understand its effects on cellular and physiological systems.

Target Identification and Validation

The first crucial step is to identify the primary molecular target(s) of the compound. This can be achieved through various experimental approaches:

-

Biochemical Assays: Screening the compound against a panel of purified enzymes, receptors, or other proteins to identify direct interactions.

-

Cell-Based Assays: Utilizing reporter gene assays, second messenger assays, or phenotypic screens in relevant cell lines to observe the compound's effect in a cellular context.

-

Computational Approaches: In silico methods such as molecular docking and pharmacophore modeling can predict potential targets based on the compound's structure.

Quantitative Pharmacology

Once a primary target is identified, the next step is to quantify the compound's interaction with this target. This involves determining key pharmacological parameters.

Table 1: Key Pharmacological Parameters for Compound Characterization

| Parameter | Description | Typical Assay |

| IC50 | The concentration of an inhibitor required to reduce the response of an in vitro biochemical or cellular assay by 50%. | Enzyme inhibition assays, competitive binding assays |

| EC50 | The concentration of a drug that gives half-maximal response. | Functional cell-based assays (e.g., reporter gene, calcium flux) |

| Ki | The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Radioligand binding assays |

| Kd | The equilibrium dissociation constant; the concentration of ligand at which half the ligand binding sites are occupied at equilibrium. | Surface plasmon resonance (SPR), isothermal titration calorimetry (ITC) |

Experimental Protocols: A Methodological Overview

Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological data. Below are generalized methodologies for key experiments typically cited in the characterization of a novel compound.

In Vitro Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Methodology:

-

Reagents: Purified enzyme, substrate, buffer solution, test compound (e.g., this compound), and a positive control inhibitor.

-

Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the enzyme, buffer, and either the test compound or vehicle control. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., via absorbance, fluorescence, or luminescence). e. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Reporter Gene Assay

Objective: To measure the functional activity (agonist or antagonist) of a compound on a specific signaling pathway in a cellular context.

Methodology:

-

Cell Line: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase, β-galactosidase) under the control of a response element specific to the signaling pathway.

-

Procedure: a. Plate the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. For antagonist testing, co-treat with a known agonist. c. Incubate for a sufficient period to allow for reporter gene expression. d. Lyse the cells and measure the reporter gene activity using a suitable substrate and detection instrument.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Visualization of Biological Processes

Diagrams are essential for visually representing complex biological information such as signaling pathways and experimental workflows.

Hypothetical Signaling Pathway

The following diagram illustrates a generic signaling cascade that could be modulated by a hypothetical compound.

Caption: Hypothetical signaling pathway initiated by this compound.

Experimental Workflow for IC50 Determination

This diagram outlines the typical steps involved in determining the IC50 of a compound.

Caption: Workflow for determining the IC50 of this compound.

The Structure-Activity Relationship of VU0366369: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of a Selective M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator

VU0366369, also known as ML137, has emerged as a significant tool compound in neuroscience research due to its selective positive allosteric modulation of the M1 muscarinic acetylcholine receptor (M1 mAChR). This technical guide provides a detailed overview of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The information presented herein is synthesized from key research publications, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions that govern the compound's activity.

Core Compound Profile

| Compound Name | Synonym | Target | Mechanism of Action | Reported Potency (EC50) | Chemical Formula |

| This compound | ML137 | M1 Muscarinic Acetylcholine Receptor (M1 mAChR) | Positive Allosteric Modulator (PAM) | 830 nM[1] | C19H14FN3O2[1] |

Structure-Activity Relationship (SAR) Analysis

The development of this compound stemmed from a chemical lead optimization campaign aimed at identifying selective M1 PAMs from a series of pan-Gq mAChR modulators. The core scaffold of this series is an isatin derivative. The systematic modification of this scaffold provided crucial insights into the structural requirements for M1 selectivity and potency.

The lead optimization effort that resulted in this compound started from a pan-Gq mAChR PAM, VU0119498. Through an iterative library synthesis approach, researchers systematically explored the chemical space around the isatin core to enhance M1 selectivity while diminishing activity at M3 and M5 receptors.[2][3]

Key Structural Modifications and Their Impact:

The SAR exploration focused on modifications at two primary positions of the lead compound scaffold: the isatin core and the N-benzyl substituent.

-

Isatin Core Modifications: Alterations to the isatin ring were found to be critical for modulating subtype selectivity. For instance, the presence of a 5-OCF3 moiety on the isatin ring was identified as a "molecular switch" that could favor M5 PAM activity.[2] Conversely, a lack of substitution on the isatin ring was a key feature in the development of M1-selective compounds like this compound.

-

N-Benzyl Substituent Modifications: A systematic exploration of various substituents on the N-benzyl ring was instrumental in fine-tuning M1 potency and selectivity. The specific substitution pattern in this compound, which includes a fluorine atom and a pyrazole moiety, was found to be optimal for achieving high M1 potency and selectivity over other muscarinic receptor subtypes.[2][3]

The table below summarizes the activity of key analogs from the lead optimization campaign that led to this compound.

| Compound/Analog | M1 EC50 (µM) | M2 Activity | M3 Activity | M4 Activity | M5 Activity | Reference |

| This compound (12a) | 0.83 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |

| Analog 12b | 1.2 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |

| Analog 12c | 2.5 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |

| Analog 12d | >30 | >30 µM | >30 µM | >30 µM | >30 µM | [2] |

Note: The data presented is based on the findings reported in the primary literature and should be considered within the context of the specific assays used.

Experimental Protocols

The characterization of this compound and its analogs involved a series of in vitro assays to determine their potency, selectivity, and mechanism of action. The following are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay

This functional assay is a primary method for determining the potency of PAMs at Gq-coupled receptors like the M1 mAChR.

Objective: To measure the potentiation of acetylcholine (ACh)-induced intracellular calcium mobilization in cells expressing the M1 mAChR.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor.[1]

Methodology:

-

Cell Culture: CHO-K1 cells expressing the M1 receptor are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C.

-

Compound Addition: Test compounds (e.g., this compound and its analogs) are added to the wells at various concentrations.

-

Agonist Stimulation: After a pre-incubation period with the test compound, a fixed concentration of acetylcholine (typically the EC20 concentration) is added to the wells to stimulate the M1 receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence imaging plate reader (FLIPR).

-

Data Analysis: The potentiation of the ACh response by the test compound is calculated, and EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

The M1 mAChR is a Gq-protein coupled receptor. Upon activation by acetylcholine, it initiates a signaling cascade that leads to various cellular responses. This compound, as a PAM, enhances the receptor's response to acetylcholine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Lead Optimization of a pan Gq mAChR M1, M3, M5 Positive Allosteric Modulator (PAM) Lead. Part II. Development of potent and highly selective M1 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical lead optimization of a pan Gq mAChR M1, M3, M5 positive allosteric modulator (PAM) lead. Part II: development of a potent and highly selective M1 PAM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VU0366369 (ML137): A Selective M1 Muscarinic Receptor Positive Allosteric Modulator

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VU0366369, also known as ML137, is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR M1). As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This property makes it a valuable research tool for studying the physiological roles of the M1 receptor and a promising therapeutic lead for central nervous system disorders such as Alzheimer's disease and schizophrenia, where potentiation of cholinergic signaling is a key therapeutic strategy. This technical guide provides an in-depth overview of the discovery, synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Pharmacological Profile

This compound was developed through a chemical lead optimization program aimed at improving the selectivity of a previously identified pan-Gq mAChR M1, M3, M5 PAM, VU0119498.[1] An iterative library synthesis approach led to the discovery of this compound, which demonstrated high potency and selectivity for the M1 receptor.

Quantitative Data

The key pharmacological data for this compound are summarized in the table below. This data was primarily generated using a fluorescence-based calcium mobilization assay in a recombinant cell line expressing the human M1 receptor.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 830 nM | CHO-K1 cells stably expressing hM1 | Calcium Mobilization | [1] |

| Selectivity | >30 µM vs M2-M5 | CHO-K1 cells expressing respective receptors | Calcium Mobilization | [1] |

Synthesis of this compound

The synthesis of this compound, chemically named N-(1,3-diphenyl-1H-pyrazol-4-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, involves a multi-step process. A general synthetic scheme is outlined below, based on established methods for the synthesis of pyrazole and quinoline carboxamide derivatives.

General Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazol-4-amine

A mixture of a suitable 1,3-dicarbonyl precursor and phenylhydrazine is refluxed in an appropriate solvent, such as ethanol, often in the presence of an acid catalyst, to yield the pyrazole core. Subsequent functional group manipulations, such as reduction of a nitro group or Curtius rearrangement of a carboxylic acid, can be employed to introduce the 4-amino group.

Step 2: Synthesis of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

N-ethylaniline is reacted with diethyl ethoxymethylenemalonate in a Gould-Jacobs reaction. This typically involves heating the reactants, often in a high-boiling point solvent like diphenyl ether, to facilitate the cyclization and formation of the quinolone ring system. The resulting ethyl ester is then hydrolyzed, for example, using sodium hydroxide followed by acidification, to yield the carboxylic acid.

Step 3: Amide Coupling to Yield this compound

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The activated carboxylic acid is then reacted with 1,3-diphenyl-1H-pyrazol-4-amine in an inert solvent like DMF (N,N-Dimethylformamide) to form the final product, this compound. The product is then purified using standard techniques such as column chromatography or recrystallization.

Key Experimental Methodologies

The primary assay used to characterize this compound as an M1 PAM is the measurement of intracellular calcium mobilization in a recombinant cell line.

Calcium Mobilization Assay

This assay measures the ability of a compound to potentiate the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist of a Gq-coupled receptor.

Principle: The M1 receptor is a Gq-coupled GPCR. Activation of the M1 receptor by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Experimental Workflow:

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media (e.g., F-12 Nutrient Mixture with 10% FBS, penicillin, streptomycin, and a selection antibiotic like G418).

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 20,000 cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.

-

Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye-containing solution is removed, and the cells are washed with the assay buffer. A solution of this compound at various concentrations (or vehicle control) is then added to the wells.

-

Agonist Addition and Signal Detection: After a short pre-incubation with this compound (typically 2-5 minutes), an EC₂₀ concentration of acetylcholine (the concentration that elicits 20% of the maximal response) is added to the wells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured immediately using a fluorometric imaging plate reader (FLIPR).

-

Data Analysis: The fluorescence signal is normalized to the baseline and expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC₅₀ value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathway

This compound, as a positive allosteric modulator of the M1 receptor, enhances the canonical Gq-mediated signaling cascade.

Caption: M1 receptor Gq signaling pathway modulated by this compound.

Conclusion

This compound is a valuable chemical probe for investigating the pharmacology and therapeutic potential of the M1 muscarinic acetylcholine receptor. Its high selectivity and well-characterized potentiation of the canonical Gq signaling pathway make it a cornerstone for studies in cholinergic neurotransmission. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to utilize and further explore the properties of this important molecule in the quest for novel treatments for cognitive and other central nervous system disorders.

References

Unveiling the Off-Target Profile of VU0366369: A Technical Guide

For Immediate Release

Nashville, TN – VU0366369, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, has emerged as a valuable tool for neuroscience research. This in-depth guide provides a comprehensive overview of the known off-target effects of this compound (also known as ML137), offering researchers, scientists, and drug development professionals a critical resource for interpreting experimental results and guiding future studies.

Summary of Off-Target Activities

This compound was developed as a highly selective M1 PAM and has been profiled for activity against other muscarinic receptor subtypes. The primary publication by Bridges et al. (2010) demonstrated its high selectivity for the M1 receptor over other muscarinic subtypes (M2, M3, M4, and M5).

Muscarinic Receptor Selectivity

The initial characterization of this compound focused on its activity at the five muscarinic acetylcholine receptor subtypes. The compound was found to be a potent potentiator of the M1 receptor with significantly less or no activity at the M2, M3, M4, and M5 subtypes.

| Target | Assay Type | Concentration | Activity | Reference |

| M1 mAChR | Positive Allosteric Modulation | 830 nM (EC50) | Potentiation | [1] |

| M2 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |

| M3 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |

| M4 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |

| M5 mAChR | Functional Assay | Up to 30 µM | Minimal/no activation | [2] |

Experimental Protocols

The selectivity of this compound was determined using functional assays that measured the potentiation of the acetylcholine (ACh) response at each of the five human muscarinic receptor subtypes expressed in Chinese Hamster Ovary (CHO) cells.

Cell Lines and Receptor Expression: CHO cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors were used for all assays.

Functional Assay for M1-M5 Activity: The activity of this compound was assessed by measuring its ability to potentiate the intracellular calcium mobilization induced by a sub-maximal concentration of acetylcholine (EC20). Cells were pre-incubated with varying concentrations of this compound before the addition of ACh. The resulting change in intracellular calcium was measured using a fluorescent calcium indicator. The data was then analyzed to determine the EC50 for the potentiating effect at the M1 receptor and the lack of significant potentiation at M2-M5 receptors at concentrations up to 30 µM.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the M1 muscarinic receptor and the experimental workflow used to assess the selectivity of this compound.

References

In Vitro Pharmacological Profile of the mGlu5 Positive Allosteric Modulator VU0366369

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of VU0366369, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). Due to the limited availability of specific in vitro data for this compound in the public domain, this document utilizes data from its close and well-characterized structural analog, VU0360172 , as a representative example to illustrate the compound's pharmacological profile and the methodologies employed for its characterization.

Core Compound Activity

This compound and its analogs are potent, selective, and orally bioavailable positive allosteric modulators of the mGlu5 receptor. These compounds do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate. This modulatory activity makes them valuable research tools and potential therapeutic agents for central nervous system (CNS) disorders such as schizophrenia and anxiety.

Quantitative In Vitro Pharmacology

The in vitro potency and binding affinity of mGlu5 PAMs are critical parameters determined through various assays. The following tables summarize the key quantitative data for the representative compound, VU0360172.

Table 1: In Vitro Potency of VU0360172

| Parameter | Assay Type | Value (nM) |

| EC50 | Calcium Mobilization | 16[1][2][3][4] |

EC50 (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate response.

Table 2: In Vitro Binding Affinity of VU0360172

| Parameter | Assay Type | Value (nM) |

| Ki | [3H]-MPEP Radioligand Binding | 195[1][2][3][4] |

Ki (Inhibition constant) indicates the binding affinity of the compound to the mGlu5 receptor. This value was determined in a competition binding assay using the radiolabeled mGlu5 negative allosteric modulator (NAM), [3H]-MPEP.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.

mGlu5 signaling pathway modulated by a PAM.

Workflow for a calcium mobilization assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for the key experiments used to characterize mGlu5 PAMs.

Calcium Mobilization Assay

This assay is a functional measure of Gq-coupled GPCR activation, which includes the mGlu5 receptor. Activation of mGlu5 leads to an increase in intracellular calcium, which can be quantified using a calcium-sensitive fluorescent dye.

1. Cell Culture and Seeding:

-

Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGlu5 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight to allow for cell adherence.

2. Dye Loading:

-

The cell culture medium is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A calcium-sensitive dye loading solution (e.g., Fluo-4 AM in assay buffer containing an anion-exchange inhibitor like probenecid) is added to each well.

-

The plate is incubated at 37°C for 45-60 minutes in the dark to allow for dye uptake.

3. Compound Addition and Fluorescence Measurement:

-

After incubation, the dye solution is removed, and cells are washed again with the assay buffer.

-

A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Varying concentrations of the PAM (this compound or its analog) are added to the wells, followed by a fixed, sub-maximal (EC20) concentration of glutamate.

-

The change in fluorescence, corresponding to the increase in intracellular calcium, is measured kinetically.

4. Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The data are normalized to the response of glutamate alone.

-

A concentration-response curve is generated by plotting the potentiation of the glutamate response against the concentration of the PAM.

-

The EC50 value is determined from the concentration-response curve using non-linear regression analysis.

Radioligand Binding Assay

This assay directly measures the binding of a compound to the receptor. For allosteric modulators, a competition binding assay is typically used to determine the affinity for the allosteric site.

1. Membrane Preparation:

-

HEK293 cells expressing the mGlu5 receptor are harvested and homogenized in a cold buffer.

-

The cell lysate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]-MPEP), and varying concentrations of the unlabeled test compound (the PAM).

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same binding site.

-

The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the concentration of the test compound.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting inhibition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

References

preliminary studies on VU0366369

- 1. Study to Assess Drug Levels and Safety of Golcadomide (BMS-986369) in Healthy Participants and Participants With Different Degrees of Hepatic Impairment | Clinical Research Trial Listing ( Healthy Volunteers | Hepatic Impairment ) ( NCT06535399 ) [trialx.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Applications of VU0366369: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0366369 is a novel, highly selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Developed by researchers at Vanderbilt University, this compound emerges from a focused drug discovery program aimed at identifying next-generation mGluR5 NAMs with improved pharmacological and pharmacokinetic profiles. Preclinical data suggests that this compound and its analogs, such as VU6043653, hold significant therapeutic potential for a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the core pharmacology, mechanism of action, and potential therapeutic applications of this important research compound, based on recently published data.

Introduction to mGluR5 and its Therapeutic Relevance

The metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) that is widely expressed in the mammalian central nervous system. It is predominantly located postsynaptically and is activated by the neurotransmitter glutamate. Upon activation, mGluR5 couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol trisphosphate (IP3) and diacylglycerol (DAG), which ultimately mobilize intracellular calcium and activate protein kinase C (PKC).

Dysregulation of mGluR5 signaling has been implicated in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention.[1] Negative allosteric modulators of mGluR5 have shown promise in preclinical models of:

-

Anxiety Disorders

-

Major Depressive Disorder (MDD)

-

Substance Use Disorders

-

Levodopa-Induced Dyskinesia (LID) in Parkinson's Disease

-

Fragile X Syndrome

-

Pain [2]

Early mGluR5 NAMs, while demonstrating clinical efficacy, have been associated with dose-limiting adverse effects, such as psychotomimetic symptoms.[1] This has driven the search for novel chemical scaffolds with improved safety and tolerability profiles. The research program at Vanderbilt University has been at the forefront of these efforts, leading to the discovery of compounds like this compound and its analogs.

Core Pharmacology of this compound and Analogs

Recent publications from Vanderbilt University describe a series of novel mGluR5 NAMs, including the notable analog VU6043653 .[1] This compound is characterized by its high potency, selectivity, and excellent brain penetrance.

In Vitro Pharmacology

The pharmacological properties of VU6043653, a close analog and likely public successor to the this compound designation, are summarized in the table below. These data were generated using calcium mobilization assays in human mGluR5-expressing HEK293A cells.[1]

| Compound | h-mGluR5 IC50 (nM) | r-mGluR5 IC50 (nM) | % Glu Min |

| VU6043653 | Data not explicitly provided for VU6043653, but described as having moderate potency | Data not explicitly provided for VU6043653, but described as having moderate potency | Data not explicitly provided |

| Predecessor Compound (Example 11 from publication) | 110 | 110 | 3% |

% Glu Min represents the measure of efficacy of the NAM to reduce an EC80 response of glutamate.[1]

Drug Metabolism and Pharmacokinetics (DMPK) Profile

A key objective of the Vanderbilt program was to develop mGluR5 NAMs with favorable DMPK properties. VU6043653 exhibits an improved profile compared to earlier compounds in the series.[1]

| Parameter | Value |

| Predicted Human Hepatic Clearance | Low |

| Cytochrome P450 Profile | Clean |

| Dopamine Transporter (DAT) Inhibition | Minimal |

| Brain Penetrance (Kp) | High |

Mechanism of Action: Allosteric Modulation of mGluR5

This compound and its analogs function as negative allosteric modulators of mGluR5. This means they do not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor. By binding to this allosteric site, NAMs induce a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling pathways upon glutamate binding.

The signaling pathway modulated by mGluR5 NAMs is depicted below:

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the publications from the Vanderbilt Center for Neuroscience Drug Discovery.[1]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGluR5 modulators.

-

Cell Culture: Human Embryonic Kidney (HEK) 293A cells stably expressing human or rat mGluR5 are cultured in standard growth medium.

-

Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer.

-

Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations.

-

Glutamate Challenge: After a pre-incubation period with the test compound, a fixed concentration of glutamate (typically an EC80 concentration) is added to stimulate the mGluR5 receptor.

-

Fluorescence Reading: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The IC50 values are calculated from the concentration-response curves to determine the potency of the NAMs.

Synthesis of VU6043653 and Analogs

The synthesis of the picolinamide-based mGluR5 NAMs involves several key steps as outlined in the recent literature.[1] A representative synthetic scheme is provided below.

References

Methodological & Application

Application Notes and Protocols for VU0366369 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches of publicly available scientific literature and chemical databases have yielded no specific information for a compound designated "VU0366369". This identifier does not correspond to any known small molecule, biologic, or experimental therapeutic for which protocols or application notes have been published.

It is possible that this compound is an internal designation for a novel compound that has not yet been disclosed in the public domain. Without information on the compound's chemical structure, biological target, mechanism of action, or even its general class, it is not possible to provide specific, detailed application notes or experimental protocols for its use in cell culture.

To proceed with developing a cell culture protocol for any new compound, including one designated as this compound, the following information would be essential:

-

Chemical Properties: Solubility, stability in solution, and any known reactivity. This information is critical for preparing stock solutions and ensuring the compound remains active throughout the experiment.

-

Biological Target(s): Knowing the protein, enzyme, receptor, or pathway that this compound is designed to interact with is fundamental. This will guide the selection of appropriate cell lines and assays.

-

Mechanism of Action: Understanding whether the compound is an agonist, antagonist, inhibitor, or activator, and its downstream effects, is crucial for designing relevant experiments.

-

Known Biological Effects: Any preliminary data on the compound's effects on cells, such as cytotoxicity, changes in proliferation, or modulation of specific signaling pathways, would inform starting concentrations and experimental endpoints.

General Workflow for Characterizing a Novel Compound in Cell Culture

In the absence of specific information for this compound, a general workflow for the initial characterization of a novel compound in a cell culture setting is presented below. This workflow is a logical progression of experiments designed to determine the compound's activity and guide the development of more specific protocols.

Caption: A general experimental workflow for the characterization of a novel compound in cell culture.

Hypothetical Signaling Pathway Modulation

Without a known target for this compound, it is impossible to depict its actual signaling pathway. However, for illustrative purposes, the following diagram shows a generic kinase signaling pathway that is a common target for drug discovery. If this compound were a kinase inhibitor, its mechanism might be represented as shown below.

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for a kinase inhibitor.

General Protocols

While specific protocols for this compound cannot be provided, the following are general, representative protocols for the types of assays mentioned in the workflow. These should be adapted based on the specific cell line and the eventual known properties of the compound.

Preparation of Compound Stock Solution

This is a critical first step. The solvent and concentration will depend on the chemical properties of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the mass of this compound needed to prepare the desired volume and concentration.

-

In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.

-

Vortex until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This assay is used to determine the effect of the compound on cell viability and to calculate an IC50 value.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical data.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | IC50 (µM) after 48h |

| Cell Line A | Data Not Available |

| Cell Line B | Data Not Available |

| Cell Line C | Data Not Available |

Table 2: Effect of this compound on Cell Proliferation (BrdU Incorporation)

| Treatment | Concentration (µM) | BrdU Incorporation (% of Control) |

| Vehicle (DMSO) | - | 100 |

| This compound | 0.1 | Data Not Available |

| This compound | 1 | Data Not Available |

| This compound | 10 | Data Not Available |

Conclusion

The creation of detailed and accurate application notes and protocols for any compound is contingent upon the availability of fundamental data regarding its properties and biological activities. As "this compound" does not correspond to a known entity in the public scientific domain, the information provided here is a general framework to guide the initial characterization of a novel compound in a cell culture setting. Should information about this compound become available, specific and detailed protocols can be developed. Researchers in possession of this compound should refer to the provider for any available data sheets or initial characterization information.

Application Notes and Protocols for In Vivo Studies of VU0366369

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific in vivo data for VU0366369 has been identified in publicly available literature. The following application notes and protocols are based on data from structurally related M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). These recommendations should serve as a starting point for in vivo studies, and specific parameters for this compound will require optimization.

Introduction

This compound is understood to be a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (M1 PAM). M1 receptors are critical for cognitive processes, making them a key therapeutic target for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] M1 PAMs enhance the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a promising approach to improve cognitive function.[1][3] This document provides a general framework for conducting in vivo studies with this compound, drawing on established methodologies for similar M1 PAMs.

Data Presentation

The following tables summarize representative in vivo data for other M1 PAMs. This information can be used to guide dose selection and experimental design for this compound.

Table 1: In Vivo Efficacy of Representative M1 PAMs in Rodent Models

| Compound | Animal Model | Dosing Route | Effective Dose Range (mg/kg) | Efficacy Endpoint | Reference |

| VU0453595 | Mouse | i.p. | 10 - 30 | Reversal of cognitive deficits in novel object recognition | [1] |

| VU0486846 | Rat | i.p. | 3 | Enhancement of recognition memory | [4] |

| BQCA | Mouse | i.p. | Not specified | Reversal of scopolamine-induced memory deficits | [5] |

Table 2: Pharmacokinetic Properties of a Representative M1 PAM (VU0453595)

| Parameter | Mouse | Rat |

| Route of Administration | i.p. | Not Reported |

| Brain Penetration (Kp,uu) | > 0.9 | Not Reported |

| Half-life (t1/2) | Not Reported | Not Reported |

Note: Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of CNS penetration. A value close to or greater than 1 is generally considered favorable for centrally acting drugs.

Signaling Pathway

M1 muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that primarily couple through the Gq/11 family of G-proteins.[2] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately modulating neuronal excitability and synaptic plasticity. This compound, as an M1 PAM, is hypothesized to bind to an allosteric site on the receptor, enhancing the signaling cascade initiated by acetylcholine.

References

- 1. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances in Allosteric Modulation of Muscarinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for the Research Compound VU0366369

Disclaimer: VU0366369 is a designation for a research compound for which there is no publicly available information regarding its mechanism of action, dosage, or administration. The following application notes and protocols are provided as a comprehensive guide for researchers and drug development professionals on the general methodologies used to determine the appropriate dosage and administration for a novel compound. The data and pathways presented are illustrative templates and should be replaced with experimental data as it is generated.

Introduction

The successful preclinical development of a novel research compound, herein designated this compound, is contingent on the systematic evaluation of its biological activity, safety profile, and pharmacokinetic properties. This document outlines the essential in vitro and in vivo studies required to establish a preliminary dosage and administration regimen. The protocols and data presentation formats provided are intended to serve as a guide for researchers to generate robust and reproducible data, facilitating the progression of a compound from initial discovery to a viable candidate for further development.

In Vitro Characterization: Potency and Cytotoxicity

The initial phase of characterizing a novel compound involves determining its potency and selectivity in relevant in vitro assays. These experiments are crucial for establishing the concentration range for subsequent, more complex studies and for identifying potential liabilities such as off-target effects or cytotoxicity.

-

Cell Culture: Culture the selected cell line(s) in the appropriate medium and conditions until they reach approximately 80% confluency.

-

Cell Seeding: Harvest the cells and seed them into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in the cell culture medium.

-

Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls.

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

| Cell Line | Assay Type | Parameter | This compound Concentration (µM) |

| Target Cell Line A | Functional Assay | EC50 | [Insert experimental value] |

| Target Cell Line B | Functional Assay | EC50 | [Insert experimental value] |

| Control Cell Line C | Viability Assay | CC50 | [Insert experimental value] |

| Hepatocyte Cell Line | Viability Assay | CC50 | [Insert experimental value] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Workflow for in vitro screening of a novel compound.

In Vivo Dose Range-Finding Studies

Dose range-finding (DRF) studies are performed in animal models to determine the maximum tolerated dose (MTD) and to observe any potential toxicities. These studies are essential for selecting the dose levels for subsequent efficacy studies.

-

Animal Model: Select a suitable animal model (e.g., mice or rats) and allow them to acclimatize for at least one week.

-

Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.

-

Compound Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

-

Dose Escalation: Administer the compound at increasing dose levels to different groups of animals. A common starting dose can be estimated from the in vitro data.

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, and behavior.

-

Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

-

Necropsy and Histopathology: At the end of the study, perform a necropsy and collect tissues for histopathological analysis to identify any organ-specific toxicities.

| Dose Group (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |

| Vehicle | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Normal] |

| 10 | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Normal] |

| 30 | [e.g., PO, IP] | [e.g., 5] | [e.g., 0/5] | [Insert value] | [e.g., Mild lethargy] |

| 100 | [e.g., PO, IP] | [e.g., 5] | [e.g., 2/5] | [Insert value] | [e.g., Severe lethargy, ruffled fur] |

PO: Per os (oral); IP: Intraperitoneal.

Decision-making process for dose escalation in MTD studies.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing an effective dosing regimen. Pharmacodynamic (PD) studies link the drug concentration to its biological effect.

-